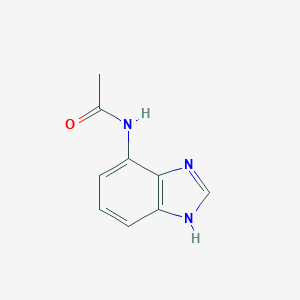

N-(1H-benzimidazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-benzimidazol-4-yl)acetamide: is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities The structure of this compound consists of a benzimidazole ring attached to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-4-yl)acetamide typically involves the condensation of o-phenylenediamine with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Green chemistry approaches, such as the use of non-toxic solvents and catalysts, are also being explored to make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: N-(1H-benzimidazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides) or nucleophilic reagents (e.g., amines, thiols); reactions are conducted under mild to moderate conditions, often in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(1H-benzimidazol-4-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry and as intermediates in organic synthesis .

Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent. Benzimidazole derivatives have shown activity against a wide range of microorganisms, including bacteria, fungi, and viruses .

Medicine: this compound and its derivatives are explored for their therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antiparasitic activities. Some derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its derivatives are also employed as stabilizers and additives in various chemical processes .

Wirkmechanismus

The mechanism of action of N-(1H-benzimidazol-4-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound can inhibit the synthesis of nucleic acids and proteins in microorganisms, leading to their death. In anticancer research, it may act by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

- N-(1H-benzimidazol-2-yl)acetamide

- N-(1H-benzimidazol-5-yl)acetamide

- N-(1H-benzimidazol-6-yl)acetamide

Comparison: N-(1H-benzimidazol-4-yl)acetamide is unique due to the position of the acetamide group on the benzimidazole ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, N-(1H-benzimidazol-2-yl)acetamide may exhibit different binding affinities to enzymes and receptors compared to this compound. These differences highlight the importance of structural variations in determining the properties and applications of benzimidazole derivatives .

Biologische Aktivität

N-(1H-benzimidazol-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound is derived from benzimidazole, a heterocyclic compound known for its broad pharmacological profile. The synthesis typically involves the reaction of 1H-benzimidazole with acetic anhydride or acetic acid under controlled conditions, yielding high purity and yield .

1. Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzimidazole derivatives, including this compound. For instance, a series of related compounds demonstrated significant activity against intestinal parasites such as Giardia intestinalis and Entamoeba histolytica. One derivative showed an IC50 value of 3.95 μM, indicating strong efficacy compared to standard treatments like benznidazole .

2. Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In vivo studies demonstrated that derivatives can ameliorate ethanol-induced neurodegeneration in rat models by reducing oxidative stress and neuroinflammation markers such as TNF-α and NF-κB . These findings suggest potential applications in treating neurodegenerative diseases.

3. Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity, which is crucial in the context of Alzheimer's disease. Compounds similar to this compound were found to inhibit acetylcholinesterase (AChE) effectively, indicating their potential as cognitive enhancers .

4. Anti-inflammatory Properties

Benzimidazole derivatives have shown promise in reducing inflammation. Studies indicate that these compounds can attenuate morphine-induced hyperalgesia and allodynia in animal models, suggesting their utility in managing pain associated with opioid use .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiparasitic Mechanism : The mode of action is believed to involve interference with critical metabolic pathways in parasites, similar to other benzimidazole derivatives.

- Neuroprotective Mechanism : The neuroprotective effects are attributed to the compound's ability to modulate oxidative stress and inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

- Cholinesterase Inhibition : The inhibition of cholinesterase enzymes enhances acetylcholine levels in synaptic clefts, which may improve cognitive functions .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-8-4-2-3-7-9(8)11-5-10-7/h2-5H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMVAMRYJFFXML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.